molecular formula C9H8Cl2O2 B2437025 5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 853574-37-5

5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No. B2437025
CAS RN: 853574-37-5
M. Wt: 219.06
InChI Key: NRKPLPNTCNHLKZ-UHFFFAOYSA-N
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Description

5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound with the CAS Number: 1461705-84-9 . It has a molecular weight of 203.07 . The compound is also known by its IUPAC Name as 5-chloro-7-(chloromethyl)-2,3-dihydrobenzofuran .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H8Cl2O/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h3-4H,1-2,5H2 . This code provides a specific identifier for the molecular structure of the compound.

Scientific Research Applications

5-C7-C2,3-D1,4-BD has been widely studied in the fields of medicinal chemistry and biochemistry. The compound has been used as a starting material for the synthesis of several biologically active compounds, such as antibiotics, antivirals, and cancer drugs. In addition, 5-C7-C2,3-D1,4-BD has been used as a model compound in studies of the structure-activity relationships of various drugs. The compound has also been used in the synthesis of other heterocyclic compounds, such as quinolines, pyridines, and imidazoles.

Mechanism of Action

The mechanism of action of 5-C7-C2,3-D1,4-BD is not well understood. However, it is thought to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, the compound has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter levels in the brain. In addition, 5-C7-C2,3-D1,4-BD has been shown to interact with the opioid receptor, which plays a role in pain perception and regulation of emotion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C7-C2,3-D1,4-BD are not fully understood. However, the compound has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and anticonvulsant properties. In addition, the compound has been shown to have an effect on the central nervous system, including the regulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

5-C7-C2,3-D1,4-BD has several advantages for use in laboratory experiments. The compound is relatively inexpensive and can be easily synthesized from commercially available precursors. In addition, the compound is stable and can be stored for extended periods of time without degradation. However, the compound is not water-soluble, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-C7-C2,3-D1,4-BD are numerous and varied. Further research is needed to explore the compound’s potential as a drug candidate, as well as its potential use in the synthesis of other heterocyclic compounds. In addition, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, further research is needed to explore the compound’s potential in the development of new drugs and other therapeutic agents.

Synthesis Methods

5-C7-C2,3-D1,4-BD can be synthesized from the reaction of 5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl chloride with chloromethylmagnesium bromide in the presence of triethylamine. The reaction proceeds via a nucleophilic substitution reaction, forming an N-methylated product. The reaction is typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran. The reaction can be conducted at room temperature or at elevated temperatures depending on the desired outcome.

properties

IUPAC Name

5-chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-5-6-3-7(11)9-8(4-6)12-1-2-13-9/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKPLPNTCNHLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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